2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)
Overview
Description
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) is a useful research compound. Its molecular formula is C14H14F6N4O6S and its molecular weight is 480.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Application
- Synthesis of Inhibitors : Compounds with similar heterocyclic structures have been synthesized and evaluated for potential inhibitory activities. For instance, derivatives of pyrimidine and triazolo were synthesized and showed potential as inhibitors of enzymes like 15-lipoxygenase (Asghari et al., 2016).
- Microwave-Assisted Synthesis : The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are structurally related to your compound of interest, was explored using microwave-assisted methods. These methods provided higher yields in shorter times compared to conventional methods, indicating a technological advance in synthesizing these complex structures (Youssef et al., 2012).
- Study of Atropisomers : Atropisomerism, a phenomenon where compounds have restricted rotation about a single bond, was observed in compounds structurally similar to the compound . This property was leveraged to synthesize novel N-benzylcarboxamide derivatives with potential biological activity (Ishichi et al., 2004).
Applications in Medicinal Chemistry
- Antagonistic Activity : Compounds with related structures have been synthesized and evaluated for their biological activities, such as NK1-antagonistic activity. The synthesis methods were noted for their efficiency and potential for large-scale production (Araya et al., 2008).
- Antimicrobial Agents : Several novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives were synthesized and showed promising antimicrobial activity. These studies highlight the potential of heterocyclic compounds in developing new antimicrobial agents (Ali, 2009).
properties
IUPAC Name |
13-methylsulfanyl-2-oxa-5,8,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),10,12-trien-9-one;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S.2C2HF3O2/c1-17-10-12-2-5-8(15)13-6-3-11-4-7(6)16-9(5)14-10;2*3-2(4,5)1(6)7/h2,6-7,11H,3-4H2,1H3,(H,13,15);2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCABRHKVGFCGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=O)NC3CNCC3OC2=N1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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